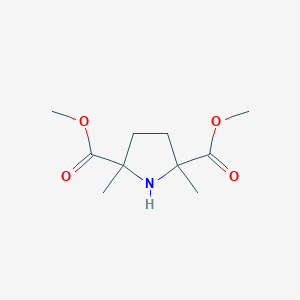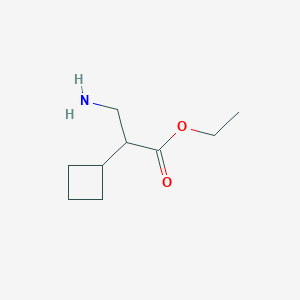![molecular formula C12H24N2O3 B13550095 tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate: is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is notable for its structural features, which include a tert-butyl group and a hydroxypropyl substituent, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the hydroxypropyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with (S)-2-chloropropanol under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to a different functional group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used to replace the hydroxy group with a halogen.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. Piperazine derivatives are known for their activity against various pathogens, including bacteria and fungi. This compound, in particular, has shown promise in preliminary studies for its antibacterial and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients .
作用機序
The mechanism of action of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group can form hydrogen bonds with target molecules, while the tert-butyl group provides hydrophobic interactions that enhance binding affinity. These interactions can disrupt the function of target proteins or enzymes, leading to the compound’s biological effects .
類似化合物との比較
tert-Butyl piperazine-1-carboxylate: This compound lacks the hydroxypropyl group but shares the tert-butyl and piperazine core structure.
tert-Butyl 4-(4-hydroxymethyl)phenylpiperidine-1-carboxylate: This compound has a similar tert-butyl and piperazine structure but with a different substituent.
Uniqueness: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a more versatile intermediate in organic synthesis compared to its similar counterparts .
特性
分子式 |
C12H24N2O3 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1 |
InChIキー |
IZECLTNHJKKPLG-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)O |
正規SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


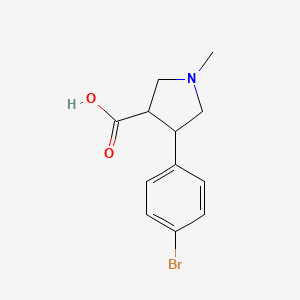
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
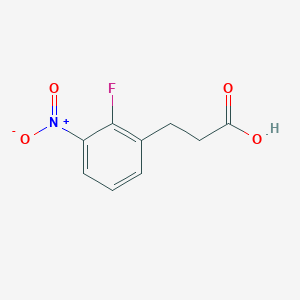
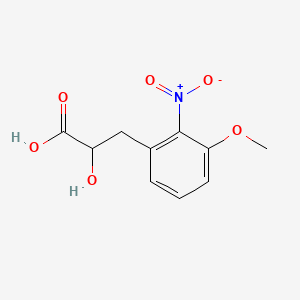
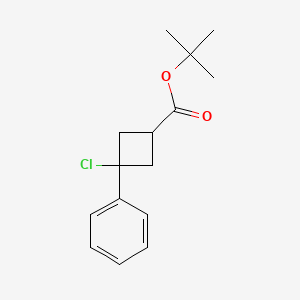
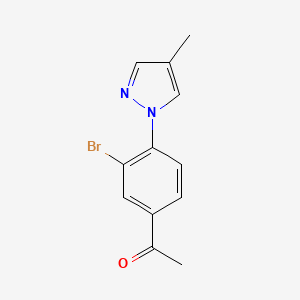
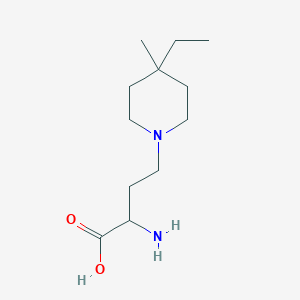

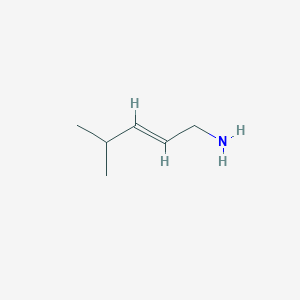
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

